2-(2,3-Dichlorophenyl)imidazole-5-methanol
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Overview
Description
2-(2,3-Dichlorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a dichlorophenyl group attached to the imidazole ring, along with a methanol group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dichlorobenzaldehyde with glyoxal and ammonia, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid. The final step involves the reduction of the resulting imidazole derivative to obtain the methanol group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The dichlorophenyl group can be reduced to form a mono-chlorophenyl derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-(2,3-Dichlorophenyl)imidazole-5-carboxylic acid.
Reduction: 2-(2-Chlorophenyl)imidazole-5-methanol.
Substitution: 2-(2,3-Dihydroxyphenyl)imidazole-5-methanol.
Scientific Research Applications
2-(2,3-Dichlorophenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. The methanol group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)imidazole-5-methanol
- 2-(2,5-Dichlorophenyl)imidazole-5-methanol
- 2-(3,4-Dichlorophenyl)imidazole-5-methanol
Uniqueness
2-(2,3-Dichlorophenyl)imidazole-5-methanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H8Cl2N2O |
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Molecular Weight |
243.09 g/mol |
IUPAC Name |
[2-(2,3-dichlorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8Cl2N2O/c11-8-3-1-2-7(9(8)12)10-13-4-6(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI Key |
BPESEGPEDIZJKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(N2)CO |
Origin of Product |
United States |
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